

# An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: *4-Bromophenylacetic acid*

Cat. No.: *B019724*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenylacetic acid**, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.

## Molecular Structure and Chemical Properties

**4-Bromophenylacetic acid**, with the CAS number 1878-68-8, is a derivative of phenylacetic acid featuring a bromine atom at the para position of the phenyl ring.<sup>[1]</sup> This substitution is crucial to its reactivity and utility as a versatile building block in organic synthesis.<sup>[2]</sup>

Table 1: Chemical Identifiers and Physical Properties of **4-Bromophenylacetic Acid**

Property	Value	Reference
IUPAC Name	2-(4-bromophenyl)acetic acid	[3]
Synonyms	p-Bromophenylacetic acid, 4-Bromobenzeneacetic acid	[3][4]
CAS Number	1878-68-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][5]
Molecular Weight	215.04 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	114-117 °C	[4]
Solubility	Sparingly soluble in water; Soluble in ethanol.	[2][4]
pKa	4.188 (at 25°C)	[4]

## Spectroscopic Data

The structural integrity of **4-Bromophenylacetic acid** can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectral Data of **4-Bromophenylacetic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
10.64	Singlet	1H	-COOH	[6]
7.44	Doublet	2H	Ar-H (ortho to Br)	[6]
7.15	Doublet	2H	Ar-H (ortho to CH <sub>2</sub> COOH)	[6]
3.59	Singlet	2H	-CH <sub>2</sub> -	[6]
(Solvent: CDCl <sub>3</sub> )				

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **4-Bromophenylacetic Acid**

Chemical Shift (ppm)	Assignment
~177	-COOH
~133	C-Br
~132	Ar-C (ortho to Br)
~131	Ar-C (ortho to $\text{CH}_2\text{COOH}$ )
~121	C- $\text{CH}_2\text{COOH}$
~40	- $\text{CH}_2-$
(Predicted values and consistent with related structures)	

Table 4: FT-IR Spectral Data of **4-Bromophenylacetic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment	Reference
2500-3300	Broad	O-H stretch (carboxylic acid)	[7][8]
~1710	Strong, Sharp	C=O stretch (carboxylic acid)	[7][8]
~1300	Medium	C-O stretch	[7][8]
~1070	Strong	C-Br stretch	
800-850	Strong	p-disubstituted benzene C-H bend	

Table 5: Mass Spectrometry Data of **4-Bromophenylacetic Acid**

m/z	Relative Intensity	Assignment	Reference
214/216	Moderate	[M] <sup>+</sup> (Molecular ion peak, showing bromine isotope pattern)	[3][5]
169/171	High	[M - COOH] <sup>+</sup>	[3]
90	Moderate	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>	[3]
(Electron Ionization)			

## Experimental Protocols

Several synthetic routes to **4-Bromophenylacetic acid** have been established. Below are detailed protocols for two common methods.

### Synthesis from 4-Bromotoluene

This two-step synthesis involves the conversion of 4-bromotoluene to 4-bromophenylacetonitrile, followed by hydrolysis.

#### Step 1: Synthesis of 4-Bromophenylacetonitrile

- Materials: 4-bromotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Sodium cyanide, Phase transfer catalyst (e.g., Tetrabutylammonium bromide), Solvent (e.g., Carbon tetrachloride, Acetonitrile).
- Procedure:
  - To a solution of 4-bromotoluene in a suitable solvent, add NBS and a catalytic amount of benzoyl peroxide.
  - Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture and filter to remove succinimide.

- The filtrate, containing 4-bromobenzyl bromide, is then reacted with sodium cyanide in the presence of a phase transfer catalyst in a biphasic system (e.g., water/dichloromethane).
- Stir the mixture vigorously at reflux until the conversion is complete.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-bromophenylacetonitrile by recrystallization or column chromatography.

#### Step 2: Hydrolysis of 4-Bromophenylacetonitrile to **4-Bromophenylacetic Acid**

- Materials: 4-Bromophenylacetonitrile, Sodium hydroxide, Water, Hydrochloric acid.
- Procedure:
  - To a round-bottom flask, add 4-bromophenylacetonitrile and an aqueous solution of sodium hydroxide.
  - Heat the mixture at reflux (90-100°C) for 6-8 hours, monitoring the reaction progress by TLC.
  - Cool the reaction mixture to room temperature.
  - Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities.
  - Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.
  - The white precipitate of **4-bromophenylacetic acid** is collected by filtration.
  - Wash the solid with cold water and dry under vacuum to yield the pure product.

## Synthesis via Willgerodt-Kindler Reaction

This method provides an alternative route from 4-bromoacetophenone.

- Materials: 4-Bromoacetophenone, Sulfur, Morpholine (or another secondary amine), Solvent (e.g., Pyridine).

- Procedure:
  - A mixture of 4-bromoacetophenone, elemental sulfur, and morpholine is heated at reflux.
  - The initial product is the thiomorpholide of **4-bromophenylacetic acid**.
  - This intermediate is then hydrolyzed, typically under basic or acidic conditions, to yield **4-bromophenylacetic acid**.
  - The product is isolated by acidification of the reaction mixture, followed by filtration and purification by recrystallization.

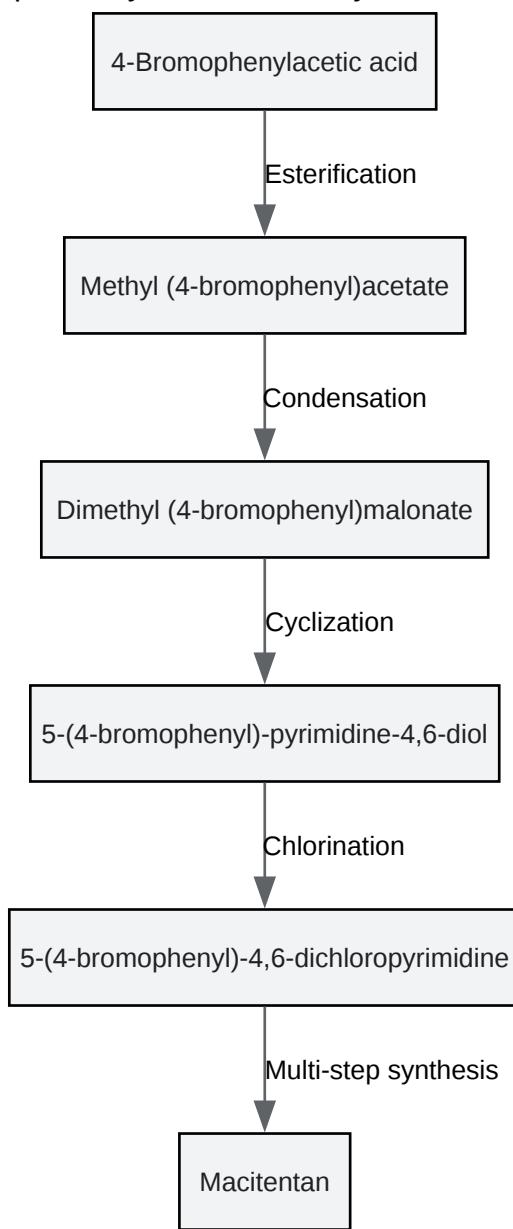
## Applications in Drug Development

**4-Bromophenylacetic acid** is a crucial intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both a reactive carboxylic acid group and a phenyl ring that can undergo further modifications, makes it a valuable synthon.<sup>[2]</sup>

- Precursor for Antihistamines: It is a key starting material in the synthesis of Bilastine, a non-sedating H1 antihistamine.
- Intermediate for Endothelin Receptor Antagonists: **4-Bromophenylacetic acid** is utilized in the multi-step synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.

Below is a simplified workflow illustrating the role of **4-Bromophenylacetic acid** in the synthesis of Macitentan.

## Simplified Synthetic Pathway to Macitentan

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*Synthetic route to Macitentan highlighting the role of **4-Bromophenylacetic acid**.*

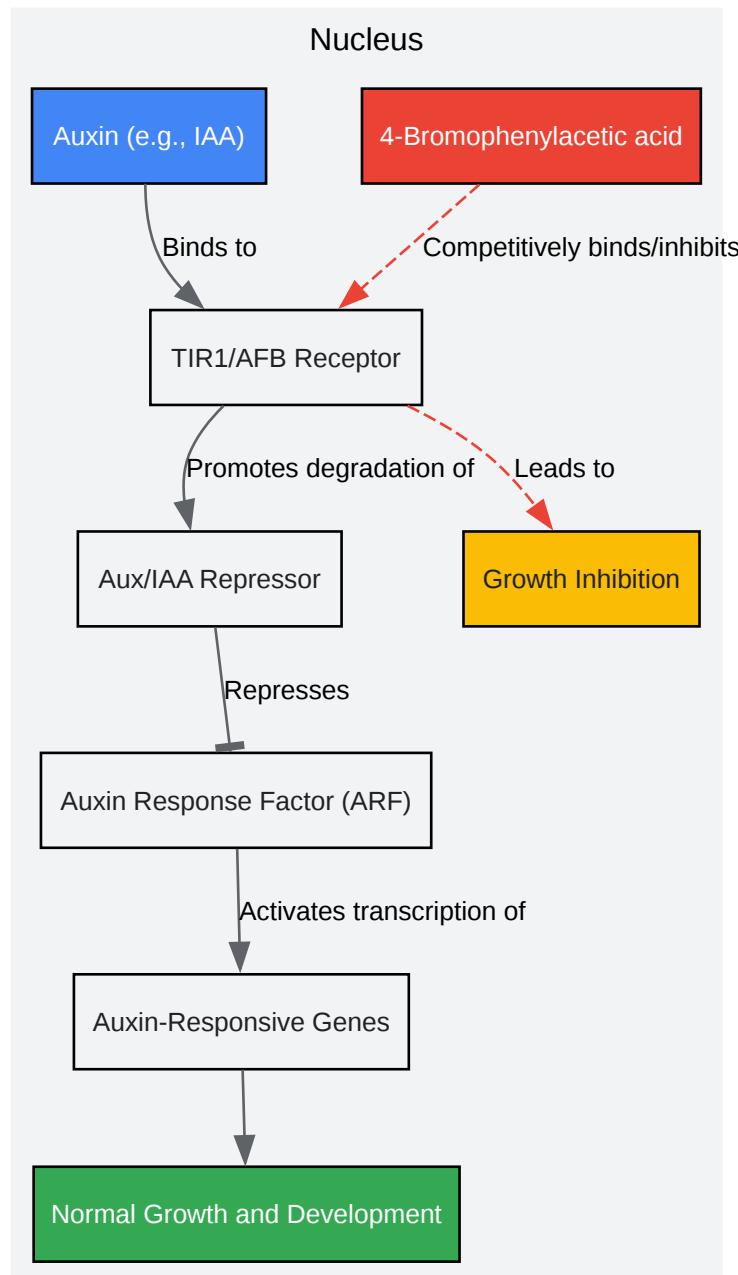
## Biological Activity and Signaling Pathways

**4-Bromophenylacetic acid** has been identified as a growth inhibitory substance in plants.<sup>[9]</sup> Its mechanism of action is believed to be through its activity as an auxin analog. Auxins are a class of plant hormones that play a critical role in cell elongation and overall plant development.

Phenylacetic acids, including the 4-bromo derivative, can interfere with the natural auxin signaling pathway. Evidence suggests that these compounds can interact with the TIR1/AFB family of auxin receptors.<sup>[10]</sup> In the canonical auxin signaling pathway, the binding of auxin to the TIR1/AFB receptor promotes the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes. By acting as a competitive inhibitor or an antagonist at the receptor level, **4-bromophenylacetic acid** can disrupt this signaling cascade, leading to the observed growth inhibition.

The following diagram illustrates the proposed mechanism of action of **4-Bromophenylacetic acid** in the auxin signaling pathway.

## Proposed Mechanism of 4-Bromophenylacetic Acid in Auxin Signaling

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